BRD9185
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD9185 is a dihydroorotic acid dehydrogenase (DHODH) inhibitor . It has an EC50 value of 16 nM measured in vitro . It is chemically an azetidine-2-carbonitrile compound .
Synthesis Analysis
The key step in the synthesis of this compound was the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from D . The stereochemistry of the cyclization depended on the base .Molecular Structure Analysis
This compound has a molecular weight of 485.42 and its formula is C23H21F6N3O2 .Chemical Reactions Analysis
The synthesis of this compound involved several chemical reactions including cyclization, and the use of various reagents and conditions .Physical And Chemical Properties Analysis
This compound is a solid substance . .Scientific Research Applications
1. Cancer Research and Biospecimen Quality
BRD9185 is indirectly relevant in the context of cancer research, particularly in the standardization of biospecimen collection and processing practices. The Biospecimen Research Database (BRD) developed by the National Cancer Institute aims to minimize preanalytical variability and improve biospecimen quality, crucial for accurate cancer research outcomes (Engel, Greytak, Guan, & Moore, 2016).
2. PROTAC Development in Cancer Therapy
In cancer therapy, this compound is explored in the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs, like VZ185, show potential in selectively degrading BRD9, a protein implicated in various cancers. This research provides insights for developing new therapies against cancers like synovial sarcoma (Zoppi et al., 2018; Hohmann et al., 2016).
3. Targeting BRD9 in Synovial Sarcoma
The targeted degradation of BRD9, a component of the BAF chromatin remodeling complex, has been identified as a potential therapeutic strategy in synovial sarcoma. Small molecule degraders of BRD9 show efficacy in reversing oncogenic gene expression and inhibiting tumor progression in this context (Brien et al., 2018).
4. Chromatin Remodeling and Cancer Dependency
This compound's relevance extends to its role in chromatin remodeling. BRD9, a bromodomain-containing protein, is a crucial element in understanding cancer dependency mechanisms. Its inhibition or degradation could offer novel approaches to cancer treatment (Wang et al., 2019; Fujisawa & Filippakopoulos, 2017).
5. Epigenetics and Drug Discovery
In epigenetics, the study of BRD9 has led to the discovery of small-molecule inhibitors that have significant implications for therapeutic development in diseases where bromodomain proteins like BRD9 are implicated. These studies enhance our understanding of histone recognition and provide a foundation for targeted drug discovery (Theodoulou et al., 2016; Filippakopoulos et al., 2012).
Mechanism of Action
properties
CAS RN |
2057420-29-6 |
---|---|
Molecular Formula |
C23H21F6N3O2 |
Molecular Weight |
485.4304 |
IUPAC Name |
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI Key |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
SMILES |
O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD9185; BRD-9185; BRD 9185. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.